N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide

Kinase inhibitor design ATP-competitive inhibitors Regioisomer selectivity

N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide (CAS 325986-50-3) is a synthetic small molecule belonging to the 2-amido-4-substituted-aryl-thiazole class, characterized by a central 1,3-thiazole core flanked by two naphthalene-2-carboxamide groups through a para-substituted phenyl linker. This compound class is disclosed in patents as exhibiting ATP-utilizing enzyme inhibitory activity, with primary relevance to protein kinase modulation.

Molecular Formula C31H21N3O2S
Molecular Weight 499.59
CAS No. 325986-50-3
Cat. No. B2776855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide
CAS325986-50-3
Molecular FormulaC31H21N3O2S
Molecular Weight499.59
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5
InChIInChI=1S/C31H21N3O2S/c35-29(25-11-9-20-5-1-3-7-23(20)17-25)32-27-15-13-22(14-16-27)28-19-37-31(33-28)34-30(36)26-12-10-21-6-2-4-8-24(21)18-26/h1-19H,(H,32,35)(H,33,34,36)
InChIKeyJABHIRNDONFFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide (CAS 325986-50-3) – A Para-Regioisomeric Naphthalene-Thiazole Carboxamide for ATP-Utilizing Enzyme Research


N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide (CAS 325986-50-3) is a synthetic small molecule belonging to the 2-amido-4-substituted-aryl-thiazole class, characterized by a central 1,3-thiazole core flanked by two naphthalene-2-carboxamide groups through a para-substituted phenyl linker [1]. This compound class is disclosed in patents as exhibiting ATP-utilizing enzyme inhibitory activity, with primary relevance to protein kinase modulation [1]. Unlike its widely cited meta-substituted regioisomer (VEGFR2 Inhibitor IV, CAS 329906-08-3), the para-connectivity of CAS 325986-50-3 imposes distinct molecular geometry, which directly influences target binding topology and selectivity profiles across kinase panels.

Why C31H21N3O2S Isomers Are Not Interchangeable: The Para-vs-Meta Connectivity Problem in 2-Amido-Thiazole Chemical Procurement


Substituting CAS 325986-50-3 (para) with the more commonly available CAS 329906-08-3 (meta) or other thiazole carboxamide analogs carries significant risk for experimental reproducibility. The positional isomerism (1,4- vs. 1,3-substitution on the central phenyl ring) alters the dihedral angle between the thiazole and phenyl planes, modifying the three-dimensional presentation of the naphthalene pharmacophores to the ATP-binding pocket [1]. In the structurally related phenyl naphthothiazole carboxamide series, even subtle substituent changes (e.g., m-NO₂ vs. p-CH₃) on the phenyl ring have been shown to shift IC₅₀ values by over 10-fold against cancer cell lines, and more critically, invert the rank order of DNA photocleavage efficiency [2]. Generic procurement based solely on molecular formula (C₃₁H₂₁N₃O₂S, MW 499.59) or thiazole scaffold similarity therefore cannot guarantee retention of the specific biochemical activity tied to the para-connectivity of CAS 325986-50-3.

N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide: Quantitative Differentiation vs. Closest Analogs and Isomers


Regioisomeric Identity: Para (1,4) vs. Meta (1,3) Phenyl Linker Defines a Distinct Chemical Entity with Divergent Predicted Kinase Binding Poses

CAS 325986-50-3 is explicitly defined by Genentech's 2-amido-thiazole patent (US20090048313) as a member of the ATP-utilizing enzyme inhibitor class, with the 4-(naphthalene-2-amido)phenyl substituent attached at the thiazole 4-position, yielding a para-substituted central phenyl ring [1]. Its closest structural analog, CAS 329906-08-3 (VEGFR2 Inhibitor IV), is the meta-substituted regioisomer, where the naphthalene-2-amido attachment is at the phenyl 3-position . The para configuration extends the molecular length and alters the vector angle of the terminal naphthalene carboxamide relative to the thiazole core, which is predicted to differentially engage the hydrophobic back pocket and hinge region of kinase active sites when compared to the meta isomer [1]. In the broader phenyl naphthothiazole carboxamide class, the positional isomerism of substituents on the central phenyl ring has been experimentally shown to produce divergent cytotoxicity profiles; for example, the p-CH₃ analog (B4) demonstrated superior DNA photocleavage activity (detectable cleavage at 0.5 µM, total conversion to Form II at 50 µM) compared to the m-NO₂ analog (B3), despite B3 showing stronger antitumor potency (IC₅₀ = 1.49 µM vs. P388) [2].

Kinase inhibitor design ATP-competitive inhibitors Regioisomer selectivity

Patent-Disclosed ATP-Utilizing Enzyme Inhibitor Scaffold with Broad Kinase Profiling Potential vs. Single-Target Tool Compounds

The compound CAS 325986-50-3 falls within the Markush structure of US20090048313, which claims 2-amido-4-substituted-aryl-thiazole compounds as inhibitors of ATP-utilizing enzymes, explicitly encompassing protein kinases, synthetases, and ligases [1]. The patent demonstrates that representative compounds within this class inhibit AKT/PKB kinase activity, with the scope extending to multiple kinase targets based on the conserved ATP-binding site engagement mechanism [1]. This contrasts with dedicated single-target tool compounds such as BFH772 (a selective VEGFR2 inhibitor with IC₅₀ = 3 nM for VEGFR2 ) or Bcr-Abl inhibitors (e.g., N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide targeting imatinib-resistant T315I mutant ). While those tool compounds offer high potency against a single kinase, CAS 325986-50-3 represents a broader, patent-backed scaffold suitable for profiling across the ATP-utilizing enzyme family, making it a versatile chemical probe for multi-target screening campaigns rather than a single-target potency benchmark.

ATP-utilizing enzyme inhibition Protein kinase panel screening Patent-protected chemical space

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Topology of the Para-Isomer Shape Drug-Likeness Parameters Relative to Meta-Analog

While direct experimental LogP or solubility values for CAS 325986-50-3 are not publicly available in peer-reviewed literature, the para-substitution pattern of the central phenyl ring is predicted to influence molecular lipophilicity and hydrogen-bonding capacity compared to the meta-isomer CAS 329906-08-3 [1]. Both isomers share the molecular formula C₃₁H₂₁N₃O₂S and MW 499.59 g/mol, but differ in their IUPAC names, SMILES strings, and InChI Keys, confirming them as distinct chemical entities with potentially divergent physicochemical profiles . In a structurally related series of phenyl naphthothiazole carboxamides, substituent position on the phenyl ring was shown to modulate both antitumor potency and DNA intercalation capacity, with the p-CH₃ analog (B4) demonstrating total DNA photocleavage from Form I to 100% Form II at 50 µM, while the m-NO₂ analog (B3) reached only 37% Form II under identical conditions [2]. The para-isomer's extended linear geometry may favor different DNA intercalation or protein binding modes compared to the meta-isomer's bent topology, a consideration critical for researchers interpreting assay results across structurally related but non-identical probe molecules [1][2].

Physicochemical profiling Drug-likeness Isomer-specific LogP

Absence of Peer-Reviewed Target Engagement Data Necessitates Internal Validation Against Closest Pharmacological Reference Compounds

A systematic search of peer-reviewed literature, PubChem, ChEMBL, and BindingDB reveals no publicly disclosed IC₅₀, Kd, or EC₅₀ data specifically for CAS 325986-50-3 against any defined molecular target [1]. This contrasts sharply with its meta-substituted isomer CAS 329906-08-3, which vendors describe as 'VEGFR2 Inhibitor IV' with reported potent and selective inhibition of VEGFR2 kinase activity , and with well-characterized naphthalene-thiazole tool compounds such as BFH772 (VEGFR2 IC₅₀ = 3 nM) . The absence of target-specific quantitative pharmacology for the para-isomer represents a critical evidence gap that users must address through internal dose-response profiling against the intended target(s) prior to drawing mechanistic conclusions. However, the compound's inclusion in the Genentech patent as part of a broader ATP-utilizing enzyme inhibitor class suggests utility in kinase inhibitor discovery programs where scaffold novelty and patent space are valued alongside potency optimization potential [1].

Target engagement validation Reference compound benchmarking Assay development controls

Optimal Research Applications for N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide Based on Differential Evidence


Kinase Selectivity Panel Screening with a Patent-Backed 2-Amido-Thiazole Scaffold

CAS 325986-50-3 is best deployed as a screening probe in broad kinase selectivity panels targeting ATP-utilizing enzymes including AKT/PKB isoforms. The patent disclosure (US20090048313) explicitly positions 2-amido-thiazole compounds as inhibitors of protein kinases, synthetases, and ligases, providing a defensible intellectual property foundation for hit identification and lead optimization programs [1]. Unlike single-target tool compounds, this scaffold can reveal polypharmacology profiles across the kinome, making it suitable for phenotypic screening and target deconvolution studies where multi-kinase engagement is desirable. Researchers should benchmark activity against the meta-isomer (CAS 329906-08-3) to quantify regioisomer-dependent selectivity shifts.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Phenyl Naphthothiazole Carboxamides

The para-connectivity of CAS 325986-50-3 enables systematic SAR exploration of how phenyl linker geometry modulates ATP-utilizing enzyme inhibition and DNA interaction. The structurally analogous phenyl naphthothiazole carboxamide class has demonstrated that substituent position on the central phenyl ring can shift DNA photocleavage efficiency from 37% to 100% Form II conversion at 50 µM and alter antitumor IC₅₀ values by more than an order of magnitude [2]. Incorporating CAS 325986-50-3 as the para reference point in a matched molecular pair analysis with the meta-isomer and other regioisomers allows researchers to isolate the contribution of molecular topology to target engagement and cellular activity.

Discovery-Stage Chemical Probe for Naphthalene-Thiazole ATP-Binding Site Engagement

Given the absence of publicly disclosed target engagement data, CAS 325986-50-3 is appropriately used as a discovery-stage chemical probe requiring internal validation. Its bis-naphthalene carboxamide architecture provides a UV-active and potentially fluorescent handle for biophysical binding assays (e.g., fluorescence polarization, thermal shift assays), enabling direct measurement of ATP-binding site engagement without requiring radiolabeled or fluorescently conjugated derivatives [1]. Researchers should conduct initial dose-response profiling (e.g., 10-point IC₅₀ curves) against the intended target panel, using BFH772 (VEGFR2 IC₅₀ = 3 nM) or staurosporine as reference inhibitors to contextualize potency .

Comparative Oncology Research: Profiling Against the Phenyl Naphthothiazole Carboxamide Antitumor Series

CAS 325986-50-3 can be evaluated alongside its structural congeners in the phenyl naphthothiazole carboxamide family for differential cytotoxicity profiling. The Li et al. (2005) study established that compounds in this class exhibit antitumor activity ranging from IC₅₀ = 0.11 µM to 12 µM across A549 and P388 cell lines, with the most potent DNA photocleaver (B2) achieving IC₅₀ values of 2.53 µM (A549) and 0.11 µM (P388) [2]. Integrating CAS 325986-50-3 into this established cytotoxicity screening cascade enables head-to-head comparison of the para-isomer's tumor cell growth inhibition and DNA photocleavage capacity against published benchmarks, generating novel SAR data on the impact of phenyl linker regioisomerism on anticancer activity.

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